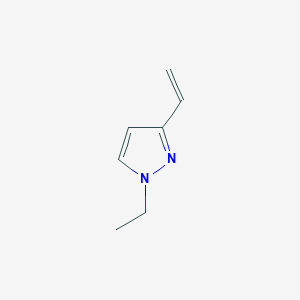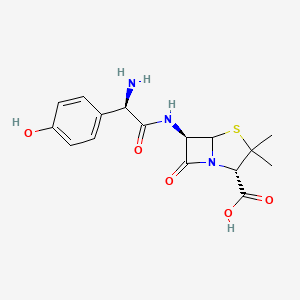
5-Bromo-2-methoxypyridine-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methoxypyridine-3-carbothioamide: is an organic compound with the molecular formula C7H7BrN2OS It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-carbothioamide typically involves the bromination of 2-methoxypyridine followed by the introduction of a carbothioamide group. The reaction conditions often include the use of bromine and a suitable solvent such as acetic acid. The mixture is stirred at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-methoxypyridine-3-carbothioamide can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Bromine: Used for the initial bromination step.
Acetic Acid: Common solvent for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Pyridines: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: From oxidation reactions.
Complex Organic Molecules: From coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxypyridine-3-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and carbothioamide group are likely involved in binding to these targets, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
- 5-Bromo-2-methoxypyridine-3-carboxylic acid
- 3-Bromo-5-methoxypyridine
Comparison:
- 5-Bromo-2-methoxypyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde and 5-Bromo-2-methoxypyridine-3-carboxylic acid have aldehyde and carboxylic acid groups, respectively, which lead to different chemical properties and applications.
- 3-Bromo-5-methoxypyridine lacks the carbothioamide group, making it less versatile in certain chemical reactions.
Propiedades
Fórmula molecular |
C7H7BrN2OS |
|---|---|
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
5-bromo-2-methoxypyridine-3-carbothioamide |
InChI |
InChI=1S/C7H7BrN2OS/c1-11-7-5(6(9)12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,12) |
Clave InChI |
KFELYZUKQZOJQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)Br)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


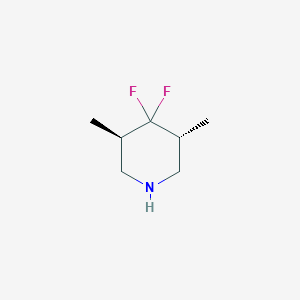

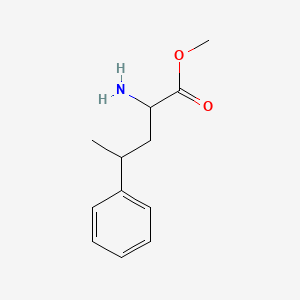
![5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one](/img/structure/B13570323.png)
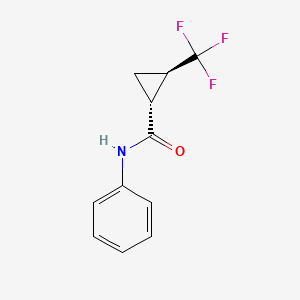


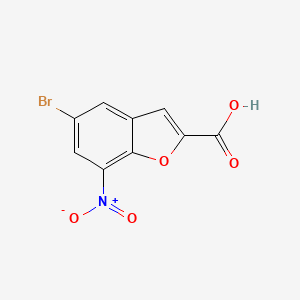

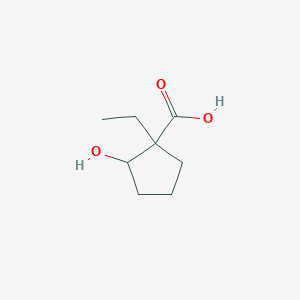

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
